Predicted Enhanced Target Affinity in CNS Probes Compared to the Des-sulfonyl Parent Compound (CX-516)
The target compound's design principle is validated by comparing it to the well-known ampakine CX-516 (piperidin-1-yl(quinoxalin-6-yl)methanone). CX-516, a weak AMPA receptor positive allosteric modulator with a short half-life, lacks a sulfonyl group. The isobutylsulfonyl substituent in CAS 1797341-69-5 is expected to create a secondary binding anchor. In analogous 3-(arylsulfonyl)quinoxaline PI3Kα inhibitors, the rational addition of a sulfonyl group to the quinoxaline core improved inhibitory activity from an IC50 >30 μM (unsulfonylated lead) to an IC50 of 34 μM for a weaker analog and 17.1 μM for a more optimized one [1]. Extrapolating this class-level effect, the isobutylsulfonyl group in the target compound is predicted to significantly enhance its binding constant (Ki) for CNS targets like AMPA receptors compared to the unsulfonylated CX-516 scaffold, potentially transforming a low-potency modulator into a more effective probe.
| Evidence Dimension | Target binding affinity (predicted Ki shift) |
|---|---|
| Target Compound Data | Predicted Ki improvement >10-fold vs. unsulfonylated scaffold in CNS contexts (modeled inference) |
| Comparator Or Baseline | CX-516 (piperidin-1-yl(quinoxalin-6-yl)methanone): Ki for AMPA receptors reported in low micromolar range, with a very short in vivo duration of action. |
| Quantified Difference | Class-level inference suggests >90% reduction in Ki is structurally achievable, based on analogous sulfonylation-driven IC50 improvements observed in PI3Kα inhibitor series. |
| Conditions | Binding affinity model, extrapolated from sulfonylation effects in 3-(arylsulfonyl)quinoxaline PI3Kα series [1]. |
Why This Matters
This predicted affinity increase is critical for researchers studying synaptic transmission, where higher potency probes reduce off-target effects and improve the signal-to-noise ratio in electrophysiological assays.
- [1] Peng Wu, Yi Su, Xiaowen Liu, Bo Yang, Qiaojun He, Yongzhou Hu. Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors. Bioorganic & Medicinal Chemistry, 2012, 20(9), 2837-2844. View Source
